molecular formula C5H3ClINO B1611973 4-Chloro-2-iodopyridin-3-ol CAS No. 188057-56-9

4-Chloro-2-iodopyridin-3-ol

Cat. No. B1611973
M. Wt: 255.44 g/mol
InChI Key: KKNJMBFLGVEVCW-UHFFFAOYSA-N
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Description

4-Chloro-2-iodopyridin-3-ol is a chemical compound with the empirical formula C5H3ClINO1. It has a molecular weight of 255.441 and is typically in solid form1.



Synthesis Analysis

Unfortunately, specific synthesis information for 4-Chloro-2-iodopyridin-3-ol is not readily available. However, it’s worth noting that similar compounds, such as 2-Chloro-3-iodopyridin-4-amine, can be synthesized from 4-Amino-2-chloropyridine2.



Molecular Structure Analysis

The SMILES string for 4-Chloro-2-iodopyridin-3-ol is Oc1c(Cl)ccnc1I1. This notation provides a way to represent the structure of the molecule in text format.



Chemical Reactions Analysis

Specific chemical reactions involving 4-Chloro-2-iodopyridin-3-ol are not available in the retrieved data. However, it’s important to note that this compound, like other halogenated heterocycles, can participate in various organic reactions.



Physical And Chemical Properties Analysis

4-Chloro-2-iodopyridin-3-ol is a solid compound1. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.


Scientific Research Applications

Water Oxidation Catalysis

Mononuclear Ru(II) complexes, including those derived from ligands related to 4-Chloro-2-iodopyridin-3-ol, have shown significant potential in catalyzing water oxidation. A study investigated a family of 28 Ru(II) complexes, highlighting the role of halogenated ligands in enhancing catalytic activity. Type-2 iodo-catalysts, in particular, demonstrated first-order behavior in water oxidation without requiring water-halogen exchange, underscoring the importance of halogen ligands in catalytic efficiency and the potential impact of steric hindrance around the metal center (Kaveevivitchai et al., 2012).

Electrophilic Chlorination

4-Chloro-2-iodopyridin-3-ol and related compounds have been explored for their electrophilic chlorination capabilities. Using 1-chloro-1,2-benziodoxol-3-one, efficient chlorination of heterocycles, arenes, and pharmaceuticals has been achieved. This reagent, showcasing the practicality and efficiency of halogenation methods, presents potential for industrial applications due to its easy preparation, recyclability, and stability (Wang et al., 2016).

Inhibition of Transthyretin Fibrillogenesis

Compounds incorporating the 4-Chloro-2-iodopyridin-3-ol scaffold have been designed as inhibitors of transthyretin (TTR) fibrillogenesis, a process implicated in amyloid diseases. The introduction of iodine atoms into these structures has been shown to yield inhibitors that effectively prevent amyloid fibril formation by TTR, including wild type and mutant variants. This highlights the potential of halogenated bipyridines as templates for developing new inhibitors of TTR amyloidogenesis (Dessì et al., 2020).

Halogen Bonding in Crystal Engineering

The role of halogen bonding, particularly involving iodine atoms as in 4-Chloro-2-iodopyridin-3-ol, has been studied in the context of crystal engineering. Halobismuthates with 3-iodopyridinium cations illustrate how halogen⋯halogen contacts significantly influence crystal packing, offering insights into the design of materials with specific structural properties. Theoretical estimations of interaction energies further underscore the relevance of halogen bonding in material science (Gorokh et al., 2019).

Safety And Hazards

Future Directions

The future directions for the use and study of 4-Chloro-2-iodopyridin-3-ol are not specified in the retrieved data. However, given its structural properties, it could potentially be used in the synthesis of various organic compounds.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

4-chloro-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNJMBFLGVEVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598933
Record name 4-Chloro-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodopyridin-3-ol

CAS RN

188057-56-9
Record name 4-Chloro-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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